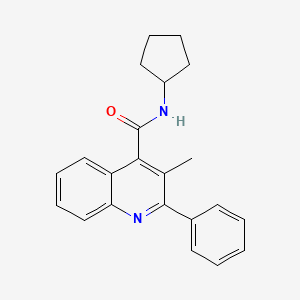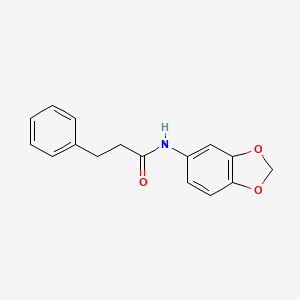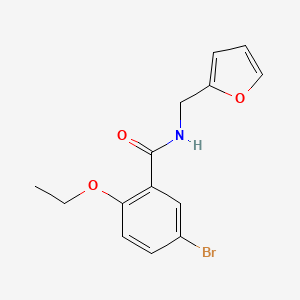
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been found to reduce oxidative stress and inflammation in animal models of disease. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is its ability to inhibit specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of disease. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One area of interest is the development of novel derivatives of the compound with improved solubility and bioavailability. Additionally, the compound could be investigated for its potential applications in the treatment of specific diseases, such as cancer and inflammatory disorders. Finally, further research could be conducted to elucidate the precise mechanisms of action of the compound and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a chemical compound that has a range of potential applications in scientific research. The compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still many unanswered questions about the compound, its potential future directions make it an exciting area of research for the scientific community.
合成法
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves a reaction between 4-ethyl-2-hydroxybenzaldehyde, ethyl acetoacetate, and thiophene-2-carboxylic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, resulting in the formation of the desired compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that the compound has the ability to inhibit the expression of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells.
特性
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-3-11-9-15(18)21-16-10(2)13(7-6-12(11)16)20-17(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXZHMTQMTOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)






![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)